2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid
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Overview
Description
The compound “2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a cyano group, a thiophen-2-yl group, and a trifluoromethyl group . The molecule also contains a sulfanyl group attached to an acetic acid .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridine ring would contribute to the aromaticity of the molecule, while the cyano, thiophen-2-yl, and trifluoromethyl groups would add to the polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The pyridine ring might undergo electrophilic substitution reactions, while the cyano group could be involved in nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a pyridine ring might make it relatively stable, while the different substituents would affect its polarity, solubility, and reactivity .Mechanism of Action
Target of Action
It’s known that similar compounds have been evaluated as anticancer agents . Therefore, it’s plausible that the compound could target cancer cells, specifically the adenocarcinoma breast cancer cell line (MCF-7) .
Mode of Action
It’s known that similar compounds have shown a promising cytotoxic effect against human breast cancer cells . This suggests that the compound might interact with its targets, leading to cell death.
Biochemical Pathways
It’s known that similar compounds have induced early and late apoptotic cells . Apoptosis is a form of programmed cell death, which suggests that the compound might affect pathways related to cell survival and death.
Result of Action
The compound has shown a promising cytotoxic effect against human breast cancer cells . Specifically, it has been observed to induce early and late apoptotic cells . Apoptosis is a form of programmed cell death, which is a desirable outcome in the treatment of cancer.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O2S2/c14-13(15,16)8-4-9(10-2-1-3-21-10)18-12(7(8)5-17)22-6-11(19)20/h1-4H,6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQAMDUAAGRUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326620 |
Source
|
Record name | 2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26669938 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330645-53-9 |
Source
|
Record name | 2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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